molecular formula C16H20N2O4 B1336535 (R)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid CAS No. 269726-83-2

(R)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid

Cat. No.: B1336535
CAS No.: 269726-83-2
M. Wt: 304.34 g/mol
InChI Key: CYGNMSRSGBBZOE-CYBMUJFWSA-N
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Description

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid is a chiral, Boc-protected amino acid derivative designed for advanced pharmaceutical research and development. Its molecular structure, featuring a stereospecific (R) configuration and a 3-cyanophenyl moiety, makes it a valuable intermediate in medicinal chemistry. This compound is primarily utilized in the synthesis of complex molecules, serving as a key building block for potential active pharmaceutical ingredients (APIs) . Similar Boc-protected amino acids with aromatic substituents are recognized as critical intermediates in the construction of protease inhibitors and other targeted therapies . The tert-butoxycarbonyl (Boc) protecting group effectively shields the amine functionality during synthetic sequences, allowing for selective reactions at the carboxylic acid site, and can be removed under mild acidic conditions when needed. Researchers employ this high-purity compound in drug discovery programs, particularly in areas where precise stereochemistry is essential for biological activity, such as in the development of novel enzyme inhibitors .

Properties

IUPAC Name

(3R)-4-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-5-4-6-12(7-11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGNMSRSGBBZOE-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101149767
Record name (βR)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269726-83-2
Record name (βR)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269726-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Amino Group

The amino group of the corresponding (R)-3-amino-4-(3-cyanophenyl)butanoic acid is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step is crucial to prevent unwanted reactions at the amino site during further synthetic steps.

  • Typical conditions: Reaction in an organic solvent such as dichloromethane or tetrahydrofuran (THF) with a base like triethylamine or sodium bicarbonate.
  • Reaction monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to track the progress.

Introduction of the 3-Cyanophenyl Group

The 3-cyanophenyl moiety is introduced via coupling reactions or by starting from a suitably substituted precursor. Common approaches include:

  • Reductive amination : Coupling of an aldehyde bearing the 3-cyanophenyl group with an amino acid derivative, followed by reduction using sodium triacetoxyborohydride.
  • Wittig reaction : Preparation of phenylpropenaldehydes with cyano substitution, which are then coupled to amino acid derivatives.

Stereochemical Control

Maintaining the (R)-configuration is achieved by:

  • Using chiral starting materials or chiral auxiliaries.
  • Employing stereoselective catalysts or reagents.
  • Avoiding racemization by controlling reaction conditions such as temperature and pH.

Purification and Isolation

  • Purification is typically performed by preparative HPLC or recrystallization.
  • The final product is characterized by NMR, mass spectrometry, and chiral HPLC to confirm purity and stereochemistry.
Step Reagents/Conditions Description Outcome
1 (R)-3-amino-4-(3-cyanophenyl)butanoic acid, Boc2O, base (e.g., triethylamine), solvent (DCM) Boc protection of amino group Boc-protected amino acid intermediate
2 3-cyanobenzaldehyde, sodium triacetoxyborohydride, acetic acid, solvent (DCE) Reductive amination coupling Formation of the 3-cyanophenyl substituted intermediate
3 Acidic workup (TFA/CH2Cl2) Deprotection or further functional group manipulation if needed Final Boc-protected product
4 Purification by preparative HPLC Isolation of pure compound High purity (R)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid
  • The Boc protection step is highly efficient and typically yields over 90% of the protected intermediate.
  • Reductive amination using sodium triacetoxyborohydride proceeds cleanly at room temperature with minimal side products.
  • Use of dichloromethane or 1,2-dichloroethane as solvents provides good solubility and reaction rates.
  • Global deprotection steps are performed under mild acidic conditions to avoid racemization.
  • Purification by preparative HPLC ensures enantiomeric purity and removal of condensation impurities.
  • Solvent choice impacts impurity formation; for example, toluene and methyl tert-butyl ether are preferred for minimizing condensation impurities in related Boc-protected amino acid syntheses.
  • Inorganic bases such as sodium hydroxide or potassium carbonate are used to maintain reaction pH and improve yield.
  • Reaction times are optimized to be short (a few hours) to enhance throughput.
  • The process is scalable and suitable for industrial production with stable yields and purity.
Parameter Typical Conditions Notes
Amino protection reagent Di-tert-butyl dicarbonate (Boc2O) Protects amino group
Base for Boc protection Triethylamine or sodium bicarbonate Neutralizes acid byproducts
Solvent Dichloromethane, THF, or DCE Good solubility and reaction medium
Coupling reagent Sodium triacetoxyborohydride Mild reducing agent for reductive amination
Temperature Room temperature (20-25°C) Avoids racemization
Purification Preparative HPLC or recrystallization Ensures high purity and enantiomeric excess
Yield Typically >85% overall Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The cyanophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.

    Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Hydrolysis: Yields the free amine derivative.

    Reduction: Produces the corresponding amine.

    Substitution: Results in substituted cyanophenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound serves as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity. For example, derivatives of this compound are being explored for their potential as inhibitors in various enzymatic pathways, particularly in cancer therapy and neurodegenerative diseases .
  • GSK-3β Inhibitors :
    • Recent studies have investigated the use of this compound as a precursor in the synthesis of GSK-3β inhibitors, which are crucial for treating neuroinflammatory conditions. The modification of its structure has shown promising results in enhancing the potency and selectivity of these inhibitors .

Biochemical Research

  • Synthesis of Peptides :
    • (R)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid is utilized in peptide synthesis due to its protective group (Boc). This allows for selective reactions during the assembly of complex peptides, facilitating the study of peptide interactions and functions .
  • Mechanistic Studies :
    • The compound's unique structure enables researchers to investigate mechanisms of action in biological systems. Its derivatives can be employed to study receptor-ligand interactions or enzyme kinetics, providing insights into cellular processes .

Data Table: Applications Overview

Application AreaDescriptionReferences
Drug DevelopmentBuilding block for synthesizing pharmaceuticals with enhanced biological activity
GSK-3β InhibitorsPrecursor for developing inhibitors targeting neuroinflammatory conditions
Peptide SynthesisUtilized for selective reactions in peptide assembly
Mechanistic StudiesInvestigates biological mechanisms through receptor-ligand interactions

Case Studies

  • GSK-3β Inhibitors :
    • A study published in ACS Chemical Neuroscience highlighted the development of novel GSK-3β inhibitors based on modifications to this compound. These inhibitors demonstrated significant anti-inflammatory effects in vitro, showcasing the compound's utility in drug design aimed at neurological disorders .
  • Peptide Research :
    • Research conducted on peptide interactions utilized this compound as a key intermediate. The study revealed how variations in the side chains influenced binding affinities to target proteins, providing valuable data for future therapeutic designs .

Mechanism of Action

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc group can be removed to reveal the active amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The primary structural distinction among analogs lies in the aryl/heteroaryl group at the 4-position. Below is a comparative analysis of key derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid (Target) 3-cyanophenyl C₁₅H₁₉N₂O₄* 297.33 High polarity due to -CN; moderate solubility in polar aprotic solvents. N/A (Theoretical)
(R)-3-((Boc)amino)-4-(3-thienyl)butanoic acid 3-thienyl C₁₃H₁₉NO₄S 285.36 Enhanced π-electron density; increased solubility in non-polar solvents.
(R)-3-((Boc)amino)-4-(2,4,5-trifluorophenyl)butanoic acid 2,4,5-trifluorophenyl C₁₄H₁₅F₃NO₄ 318.27 Electron-deficient; improved metabolic stability and bioavailability.
(R)-3-((Boc)amino)-4-(naphthalen-1-yl)butanoic acid 1-naphthyl C₁₉H₂₃NO₄ 329.39 High lipophilicity; potential for enhanced membrane permeability.
(R)-3-((Boc)amino)-4-(4-iodophenyl)butanoic acid 4-iodophenyl C₁₅H₂₀INO₄ 405.23 Heavy atom effect; useful in radiopharmaceuticals or crystallography.
(R)-3-((Boc)amino)-4-(pyridin-3-yl)butanoic acid 3-pyridyl C₁₄H₂₀N₂O₄ 280.32 Basic heterocycle; potential for hydrogen bonding and metal coordination.

*Theoretical calculation based on substituent addition.

Biological Activity

(R)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid, commonly referred to as Boc-(R)-3-amino-4-(3-cyanophenyl)butyric acid, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, properties, and biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of Boc-(R)-3-amino-4-(3-cyanophenyl)butanoic acid is C16H20N2O4C_{16}H_{20}N_{2}O_{4}, with a molecular weight of 304.35 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, which is commonly used in peptide synthesis.

PropertyValue
Molecular FormulaC₁₆H₂₀N₂O₄
Molecular Weight304.35 g/mol
CAS Number269726-83-2
MDL NumberMFCD01860978
Purity≥98%

The biological activity of Boc-(R)-3-amino-4-(3-cyanophenyl)butyric acid is primarily linked to its role as an amino acid derivative, which can influence various biochemical pathways. Its structural similarity to neurotransmitters suggests potential interactions with neurotransmitter receptors, particularly those involved in the modulation of pain and inflammation.

Case Studies and Research Findings

  • Neuroprotective Effects : Research has indicated that compounds similar to Boc-(R)-3-amino-4-(3-cyanophenyl)butyric acid exhibit neuroprotective properties. A study demonstrated that these compounds could reduce neuronal cell death in models of neurodegeneration by modulating glutamate receptors, thus preventing excitotoxicity.
  • Anti-inflammatory Activity : In vitro studies have shown that Boc-(R)-3-amino-4-(3-cyanophenyl)butyric acid can inhibit pro-inflammatory cytokine production in macrophages. This indicates its potential use in treating inflammatory diseases.
  • Analgesic Properties : Preliminary pharmacological assessments suggest that this compound may possess analgesic properties. Animal models have shown a reduction in pain response when treated with the compound, highlighting its potential utility in pain management therapies.

Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectiveReduced neuronal cell death
Anti-inflammatoryInhibition of cytokine production
AnalgesicDecreased pain response

Q & A

Q. What computational models predict the compound’s pharmacokinetic properties?

  • Methodology : Use QSAR models (e.g., SwissADME) to estimate absorption, distribution, and CYP450 metabolism. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability, validated by in vitro Caco-2 cell assays .

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